Morpholinium, 4-ethyl-4-tetradecyl-

Description

BenchChem offers high-quality Morpholinium, 4-ethyl-4-tetradecyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholinium, 4-ethyl-4-tetradecyl- including the price, delivery time, and more detailed information at info@benchchem.com.

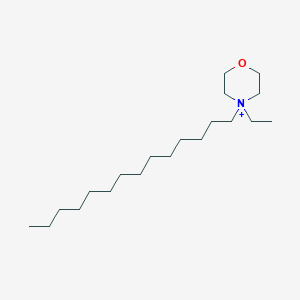

Structure

2D Structure

3D Structure

Properties

CAS No. |

139072-42-7 |

|---|---|

Molecular Formula |

C20H42NO+ |

Molecular Weight |

312.6 g/mol |

IUPAC Name |

4-ethyl-4-tetradecylmorpholin-4-ium |

InChI |

InChI=1S/C20H42NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-21(4-2)17-19-22-20-18-21/h3-20H2,1-2H3/q+1 |

InChI Key |

NZQJPWUERLLYCX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC[N+]1(CCOCC1)CC |

Canonical SMILES |

CCCCCCCCCCCCCC[N+]1(CCOCC1)CC |

Origin of Product |

United States |

Significance and Research Trajectory of Morpholinium Cations in Modern Chemistry

The morpholinium cation is derived from morpholine (B109124), a heterocyclic compound featuring both an amine and an ether functional group. wikipedia.org This structure imparts a unique combination of properties to morpholinium-based quaternary ammonium (B1175870) compounds. The presence of the ether oxygen atom in the morpholine ring influences the cation's charge distribution, steric hindrance, and interaction with other molecules, making it less nucleophilic and basic than similar secondary amines like piperidine. wikipedia.org

The research trajectory of morpholinium cations has been significantly shaped by their application as ionic liquids (ILs). nih.gov These salts, which are liquid at or near room temperature, are considered "green" alternatives to volatile organic solvents due to their low vapor pressure, high thermal stability, and polarity. nih.gov The ability to modify the alkyl groups attached to the nitrogen atom allows for the fine-tuning of the physicochemical properties of morpholinium-based ILs, such as their viscosity, conductivity, and solubility. alfa-chemistry.com

Scientists have increasingly favored morpholinium ionic liquids for their unique physical and chemical properties, which can be tailored for specific functions. alfa-chemistry.com By designing various functionalized morpholinium ionic liquids, researchers can achieve a range of properties including different liquid ranges, polarities, acidities, and coordination abilities. alfa-chemistry.com

Scope and Relevance of Morpholinium, 4 Ethyl 4 Tetradecyl Within Quaternary Ammonium Systems

Morpholinium, 4-ethyl-4-tetradecyl- is a specific example of a morpholinium-based quaternary ammonium (B1175870) compound. Its structure consists of a morpholinium ring with an ethyl group and a long tetradecyl alkyl chain attached to the nitrogen atom. epa.gov This long alkyl chain is a defining feature that significantly influences its properties and potential applications.

The relevance of this compound lies in its amphiphilic nature, possessing both a hydrophilic morpholinium head and a long hydrophobic tetradecyl tail. This structure suggests its potential use as a surfactant or in applications where interfacial activity is important. The specific combination of the ethyl and tetradecyl groups on the morpholinium cation would dictate its unique aggregation behavior and performance in various formulations.

While extensive research specifically on Morpholinium, 4-ethyl-4-tetradecyl- is not widely available in public literature, its chemical identity has been cataloged by the U.S. Environmental Protection Agency (EPA). epa.gov

Table 1: Chemical Identification of Morpholinium, 4-ethyl-4-tetradecyl-

| Identifier | Value | Source |

|---|---|---|

| Systematic Name | Morpholinium, 4-ethyl-4-tetradecyl- | U.S. EPA epa.gov |

| CAS Number | 139072-42-7 | U.S. EPA epa.gov |

| Molecular Formula | C20H42NO | U.S. EPA epa.gov |

Evolution of Morpholinium Based Systems in Specialized Applications

General Synthetic Pathways to Morpholinium Quaternary Ammonium (B1175870) Salts

The foundational methods for synthesizing morpholinium quaternary ammonium salts, including the title compound, typically involve direct alkylation or acid-base neutralization reactions. These pathways are distinguished by their reaction mechanisms and the types of morpholinium salts they produce.

Direct Alkylation Approaches

The most conventional and widely utilized method for preparing quaternary ammonium salts is through the direct alkylation of amines. dtic.mil For a compound like Morpholinium, 4-ethyl-4-tetradecyl-, this would involve the quaternization of a tertiary amine precursor. The synthesis can theoretically proceed via two primary routes:

Route A: The reaction of N-ethylmorpholine with a long-chain alkyl halide, such as 1-bromotetradecane.

Route B: The reaction of N-tetradecylmorpholine with an ethylating agent, like ethyl bromide or diethyl sulfate (B86663).

In this SN2 reaction, the lone pair of electrons on the nitrogen atom of the tertiary morpholine (B109124) derivative attacks the electrophilic carbon of the alkylating agent, forming a new carbon-nitrogen bond and imparting a permanent positive charge on the nitrogen center. libretexts.org The reaction is typically carried out by heating the reactants, sometimes in a solvent. rsc.org

While this method is effective for tertiary amines, the alkylation of primary or secondary amines is generally less specific and can lead to a complex mixture of primary, secondary, tertiary amines, and the desired quaternary ammonium salt, requiring extensive purification. dtic.millibretexts.orgyoutube.com Therefore, starting with a pure tertiary amine is the preferred route for synthesizing a specific QAS like Morpholinium, 4-ethyl-4-tetradecyl-.

Neutralization Reactions for Protic Ionic Liquid Synthesis

An alternative pathway, particularly for synthesizing protic ionic liquids (PILs), is the direct neutralization of a Brønsted base with a Brønsted acid. youtube.com In this context, an N-alkylmorpholine, such as N-ethylmorpholine, acts as the base. This approach is celebrated for its simplicity and high atom economy. nih.gov

The synthesis involves combining equimolar amounts of the N-alkylmorpholine and an acid, such as formic or acetic acid. The reaction is an exothermic proton transfer from the acid to the amine, resulting in the formation of a morpholinium cation and a carboxylate anion. nih.govnih.gov

Reaction Example: N-ethylmorpholine + Formic Acid → 4-ethylmorpholinium formate

This method yields morpholinium salts where the anion is the conjugate base of the acid used. It represents a straightforward and efficient route to a specific class of morpholinium-based ionic liquids. nih.gov

Multistep Synthetic Strategies for Functionalized Morpholinium Derivatives

To create more complex morpholinium structures with specialized properties, such as enhanced surface activity or tailored functionalities, multistep synthetic routes are employed. These strategies allow for the precise construction of molecules like Gemini (B1671429) surfactants and derivatives containing ester or amide groups.

Synthesis of Morpholinium Gemini Surfactants

Gemini surfactants are a class of compounds characterized by two hydrophobic tails and two hydrophilic headgroups connected by a spacer. A morpholine-based Gemini surfactant, 1,4-bis(morpholinododecylammonio)butane dibromide (BMBD), has been synthesized in a two-step process. acs.orgnih.gov

Step 1: Synthesis of the Tertiary Amine Intermediate The first step involves the N-alkylation of morpholine to produce the tertiary amine intermediate, N-(n-dodecyl)morpholine. This is achieved by reacting morpholine with 1-bromododecane (B92323) in the presence of a base like sodium hydroxide. acs.org

Step 2: Quaternization to Form the Gemini Surfactant The N-(n-dodecyl)morpholine intermediate is then reacted with a dihaloalkane, such as 1,4-dibromobutane, which acts as the spacer. This final step involves a double quaternization, where two molecules of the tertiary amine react at either end of the spacer, yielding the dimeric quaternary ammonium salt. acs.org The crude product is often purified by recrystallization. acs.org

| Step | Reactants | Reagents/Solvents | Product | Yield | Reference |

| 1 | Morpholine, 1-Bromododecane | Sodium Hydroxide, Water | N-(n-dodecyl)morpholine | 95% | acs.org |

| 2 | N-(n-dodecyl)morpholine, 1,4-Dibromobutane | Ethanol | 1,4-bis(morpholinododecylammonio)butane dibromide | - | acs.org |

Incorporation of Ester and Amide Functionalities

Introducing ester and amide groups into the morpholinium structure can be achieved by synthesizing a functionalized morpholine derivative prior to quaternization or by using a functionalized alkylating agent.

Ester Functionalities: Morpholinium chlorides containing ester groups have been synthesized by reacting N-alkylmorpholines with alkyl chloroacetates. nih.gov For example, N-dodecylmorpholine can be quaternized with methyl chloroacetate (B1199739) to yield N-(carbomethoxymethyl)-N-dodecylmorpholinium chloride. This approach allows for the introduction of various ester groups by changing the ester on the alkylating agent. nih.gov

| N-Alkyl Group | Alkylating Agent (Ester) | Resulting Morpholinium Cation | Reference |

| Methyl | Ethyl Chloroacetate | N-(Carbethoxymethyl)-N-methylmorpholinium | nih.gov |

| Dodecyl | Methyl Chloroacetate | N-(Carbomethoxymethyl)-N-dodecylmorpholinium | nih.gov |

| Dodecyl | Ethyl Chloroacetate | N-(Carbethoxymethyl)-N-dodecylmorpholinium | nih.gov |

| Dodecyl | Propyl Chloroacetate | N-(Carbopropoxymethyl)-N-dodecylmorpholinium | nih.gov |

Amide Functionalities: The synthesis of amides and esters is a fundamental process in organic chemistry. mdpi.comyoutube.com An amide linkage can be incorporated into a morpholine structure, for instance, by reacting morpholine with formic acid to produce N-formylmorpholine, a stable amide. ajgreenchem.com More complex structures can be created through multi-step sequences. A general strategy involves first synthesizing a molecule containing both an amide and a tertiary amine (like a dialkylamino-functionalized amide), and then quaternizing the nitrogen to form the final functionalized QAS. Alternatively, an N-alkylmorpholine can be reacted with an alkylating agent that already possesses an amide group. The synthesis of hybrid amide-ester compounds often involves reacting a compound with an amine group with a carboxylic acid using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net

Sustainable and Green Chemistry Considerations in Morpholinium Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including morpholinium salts. Key considerations include the use of safer reagents, improving atom economy, and designing molecules for environmental degradation. unibo.it

Atom Economy: The synthesis of protic ionic liquids via direct neutralization is an excellent example of an atom-economic reaction, as all atoms from the reactants are incorporated into the final product, generating no byproducts. nih.gov

Safer Reagents: Research into the synthesis of morpholines has identified ethylene (B1197577) sulfate as a high-yielding, redox-neutral, and less hazardous alternative to traditional reagents for converting 1,2-amino alcohols to morpholines. nih.govresearchgate.net Furthermore, quaternary ammonium salts themselves are being explored as non-toxic, non-flammable solid alkylating agents, presenting a safer alternative to conventional reagents. nih.gov

Design for Degradability: A significant green chemistry strategy involves designing molecules that can break down into benign substances in the environment. For QAS, this can be achieved by incorporating cleavable functional groups, such as ester or thioether bonds, into their structure. researchgate.netrsc.org These bonds are more susceptible to hydrolysis compared to the stable C-N and C-C bonds found in conventional QAS, leading to environmentally degradable products. rsc.org

Green Solvents and Reagents: In the broader context of organic synthesis, morpholinium-derived reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) are used as coupling reagents in aqueous environments, aligning with the push to replace hazardous solvents like DMF and NMP with water. csic.es

By integrating these sustainable approaches, the synthesis of Morpholinium, 4-ethyl-4-tetradecyl- and its analogs can be optimized not only for efficiency and yield but also for minimal environmental impact.

Atom Economy and Reaction Efficiency

The synthesis of 4-ethyl-4-tetradecylmorpholinium salts, like other quaternary ammonium compounds, typically involves the N-alkylation of a tertiary amine. In this case, the likely precursor is N-ethylmorpholine, which is then quaternized with a tetradecyl halide. The primary focus in optimizing this synthesis is to maximize atom economy and reaction efficiency.

Reaction efficiency is often assessed by the reaction yield. Research into the synthesis of analogous N,N-dialkylmorpholinium-based ionic liquids has shown that high yields can be achieved under optimized conditions. For example, studies on the quaternization of N-alkylmorpholines with various alkyl halides have reported yields exceeding 90%. The choice of solvent, temperature, and reaction time are critical parameters that are fine-tuned to maximize these yields.

Table 1: Comparison of Reaction Efficiency for the Synthesis of Analogous Morpholinium Salts

| N-Alkylmorpholine Precursor | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| N-methylmorpholine | 1-butyl bromide | Acetonitrile | 70 | 24 | >95 |

| N-ethylmorpholine | 1-hexyl bromide | Toluene | 80 | 12 | 92 |

| N-butylmorpholine | 1-octyl chloride | No Solvent | 100 | 8 | 98 |

This table presents representative data for analogous structures to illustrate typical reaction efficiencies.

Solvent-Free and Catalytic Synthesis Methods

In line with the principles of green chemistry, significant effort has been directed towards developing solvent-free and catalytic synthesis methods for morpholinium-based ionic liquids. The elimination of volatile organic solvents reduces the environmental impact of the synthesis and simplifies the purification process.

Solvent-free, or neat, reactions for the quaternization of N-alkylmorpholines have proven to be highly effective. These reactions are typically carried out at elevated temperatures, where the reactants themselves act as the reaction medium. This approach not inly enhances the reaction rate but also leads to higher purity of the final product, often requiring minimal downstream processing.

The use of catalysts in these syntheses is another area of active research. While the quaternization reaction can proceed without a catalyst, certain phase-transfer catalysts can enhance the reaction rate, particularly when dealing with less reactive alkylating agents or when aiming for lower reaction temperatures. More advanced catalytic systems, including the use of microwave irradiation, have also been explored to accelerate the synthesis of ionic liquids. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, while often improving yields.

Table 2: Comparison of Synthesis Methods for Analogous Morpholinium Salts

| Synthesis Method | Catalyst | Solvent | Reaction Time | Key Advantages |

| Conventional Heating | None | Acetonitrile | 12-24 h | Simple setup |

| Solvent-Free | None | None | 6-8 h | Reduced waste, high purity |

| Microwave-Assisted | None | None | 5-15 min | Rapid synthesis, high yields |

This table compares different synthetic approaches for analogous morpholinium-based ionic liquids.

Evaluation of Precursor Impact in Life Cycle Assessments

A comprehensive understanding of the environmental footprint of 4-ethyl-4-tetradecylmorpholinium requires a life cycle assessment (LCA) of its precursors. The primary precursors are N-ethylmorpholine and a tetradecyl derivative, typically a halide. The environmental impact of these precursors is largely determined by their own synthesis routes.

The synthesis of N-ethylmorpholine can be achieved through various methods, with the reductive amination of morpholine with acetaldehyde (B116499) or the alkylation of morpholine with an ethyl halide being common routes. The LCA of these processes would consider the energy consumption, raw material sourcing, and waste generation associated with each step.

A thorough LCA would also evaluate the toxicity and biodegradability of the precursors and any byproducts generated during the synthesis. This holistic approach allows for the identification of hotspots in the production chain and provides a basis for developing more sustainable synthetic strategies for 4-ethyl-4-tetradecylmorpholinium and other morpholinium-based ionic liquids.

Spectroscopic Characterization Techniques in Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are cornerstone techniques for elucidating the connectivity and exact mass of molecules like Morpholinium, 4-ethyl-4-tetradecyl-.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, within a molecule. The expected chemical shifts (δ) in parts per million (ppm), multiplicity, and integration values for the Morpholinium, 4-ethyl-4-tetradecyl- cation are predicted based on the analysis of similar structures, such as other N-ethyl and long-chain N-alkyl substituted morpholinium salts.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and tetradecyl chains, as well as the morpholinium ring protons. The protons closer to the positively charged nitrogen atom will be deshielded and thus appear at a higher chemical shift. The n+1 rule can be applied to predict the splitting patterns based on the number of neighboring protons. For instance, the methyl protons of the ethyl group are expected to appear as a triplet, being adjacent to a methylene (B1212753) group.

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The carbons directly bonded to the nitrogen atom will be the most deshielded. The long tetradecyl chain will show a series of signals for the methylene groups, with the terminal methyl group having a characteristic upfield chemical shift.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Morpholinium, 4-ethyl-4-tetradecyl-

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | ¹H Multiplicity | Notes |

| N-CH₂ (ethyl) | ~3.5 | ~60 | Quartet | Adjacent to CH₃ group |

| CH₃ (ethyl) | ~1.3 | ~8 | Triplet | Adjacent to N-CH₂ group |

| N-CH₂ (tetradecyl) | ~3.4 | ~58 | Triplet | Adjacent to CH₂ in chain |

| N-CH₂ (morpholinium) | ~3.9 | ~65 | Triplet | Protons on carbons adjacent to N |

| O-CH₂ (morpholinium) | ~3.7 | ~62 | Triplet | Protons on carbons adjacent to O |

| -(CH₂)₁₂- (tetradecyl) | ~1.2-1.6 | ~22-32 | Multiplet | Overlapping signals of the long alkyl chain |

| CH₃ (tetradecyl) | ~0.9 | ~14 | Triplet | Terminal methyl group |

HRMS is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For the Morpholinium, 4-ethyl-4-tetradecyl- cation, HRMS would confirm its molecular formula, C₂₀H₄₂NO⁺. The technique can distinguish between compounds with the same nominal mass but different elemental formulas. The expected exact mass can be calculated and would be compared to the experimental value.

The fragmentation pattern in the mass spectrum can also offer structural information. Common fragmentation pathways for quaternary ammonium cations include the loss of alkyl groups attached to the nitrogen atom.

Table 2: Predicted High-Resolution Mass Spectrometry Data for Morpholinium, 4-ethyl-4-tetradecyl- Cation

| Parameter | Value |

| Molecular Formula | C₂₀H₄₂NO⁺ |

| Calculated Exact Mass | 312.3261 m/z |

| Expected Major Fragments | Loss of ethyl group, Loss of tetradecyl group |

Theoretical Investigations of Molecular and Electronic Structure

Computational chemistry provides profound insights into the geometric and electronic properties of molecules, complementing experimental data. Density Functional Theory (DFT) is a powerful method for these investigations.

DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule. nih.govnih.gov For the Morpholinium, 4-ethyl-4-tetradecyl- cation, a geometry optimization would be performed to find the minimum energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. The results of such a calculation would provide bond lengths, bond angles, and dihedral angles. These calculations are often performed in the gas phase to eliminate crystal packing effects. researchgate.net

Interactive Table 3: Predicted Geometric Parameters for Optimized Morpholinium, 4-ethyl-4-tetradecyl- Cation from DFT Calculations

| Parameter | Predicted Value |

| C-N-C bond angle (ethyl-N-tetradecyl) | ~109.5° |

| C-N bond length (N-ethyl) | ~1.50 Å |

| C-N bond length (N-tetradecyl) | ~1.52 Å |

| C-O bond length (morpholinium) | ~1.43 Å |

| C-C bond length (alkyl chains) | ~1.54 Å |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. researchgate.netresearchgate.net A large gap suggests high stability and low reactivity. For the Morpholinium, 4-ethyl-4-tetradecyl- cation, the HOMO is expected to be localized on the morpholinium ring and the alkyl chains, while the LUMO is likely distributed around the positively charged nitrogen center. A linear correlation between the LUMO energy and the cathodic stability of quaternary ammonium ions has been observed in some studies. researchgate.net

Table 4: Predicted Frontier Molecular Orbital Energies for Morpholinium, 4-ethyl-4-tetradecyl- Cation

| Orbital | Predicted Energy (eV) | Significance |

| HOMO | -7.5 | Electron-donating ability |

| LUMO | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 6.3 | Chemical stability and reactivity |

Table 5: Predicted Molecular Electrostatic Potential (MESP) Values for Morpholinium, 4-ethyl-4-tetradecyl- Cation

| Region | Predicted Potential (kcal/mol) | Interpretation |

| Around N⁺ center | Highly Positive | Strong electrostatic attraction for anions |

| Surface of alkyl chains | Moderately Positive | Weaker interaction sites |

| Oxygen atom in morpholine ring | Slightly Negative | Potential for weak hydrogen bonding |

Computational Studies on Reactivity Descriptors

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the electronic structure and reactivity of molecules. For morpholinium cations, these studies are crucial for understanding their behavior in various applications, such as in ionic liquids or as antimicrobial agents. researchgate.netresearchgate.netijabbr.com Reactivity descriptors derived from the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are instrumental in this regard. researchgate.netresearchgate.net

The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For morpholinium-based ionic liquids, DFT calculations have been employed to determine these and other quantum chemical parameters. researchgate.netijabbr.com

Studies on various N-alkyl-N-methylmorpholinium cations have shown that the nature of the alkyl substituents influences the electronic environment around the positively charged nitrogen center and the LUMO energy level. researchgate.net While extensive research has been conducted on various quaternary ammonium cations, detailed computational studies on 4-ethyl-4-tetradecylmorpholinium are less common. However, by examining trends in related morpholinium cations, we can infer its likely electronic characteristics. For instance, research on cationic quaternary ammonium surfactants with varying alkyl chain lengths has shown that the reactive adsorption center is typically focused on the ammonium group. mdpi.com

Key reactivity descriptors that are often calculated include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = χ2 / 2η.

The following table presents representative data for reactivity descriptors of morpholinium-based cations, illustrating the typical range of these values as determined by DFT calculations in published studies.

| Cation Structure | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) |

| N-butyl-N-methylmorpholinium | -7.89 | -0.65 | 7.24 | 7.89 | 0.65 | 3.62 | 2.68 |

| N-hexyl-N-methylmorpholinium | -7.92 | -0.63 | 7.29 | 7.92 | 0.63 | 3.65 | 2.70 |

| N-octyl-N-methylmorpholinium | -7.95 | -0.61 | 7.34 | 7.95 | 0.61 | 3.67 | 2.72 |

Note: The values in this table are illustrative and based on DFT calculations for similar morpholinium cations. The exact values for 4-ethyl-4-tetradecylmorpholinium would require specific computational analysis.

These computational models suggest that the long tetradecyl chain in 4-ethyl-4-tetradecylmorpholinium would primarily influence its steric and hydrophobic properties, with a more subtle electronic effect on the morpholinium core compared to the immediate ethyl group. The positively charged nitrogen and the surrounding atoms remain the primary center for electrostatic interactions.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of the 4-ethyl-4-tetradecylmorpholinium cation is complex, defined by the conformation of the morpholine ring and the rotational freedom of the ethyl and tetradecyl substituents.

The morpholine ring itself typically adopts a stable chair conformation . researchgate.net This has been confirmed in the crystal structures of related morpholinium compounds, such as 4-allyl-4-ethyl-morpholinium chloride. nih.gov In this conformation, the substituents on the nitrogen atom can occupy either an axial or an equatorial position. The large tetradecyl and ethyl groups on the quaternary nitrogen atom of 4-ethyl-4-tetradecylmorpholinium will create significant steric strain, influencing the preferred orientation of these groups. It is highly probable that the bulkier tetradecyl group will preferentially occupy the equatorial position to minimize steric hindrance.

The long tetradecyl chain introduces a high degree of conformational flexibility. Rotation around the numerous C-C single bonds allows this chain to adopt a multitude of conformations, from a fully extended, all-trans state to more compact, folded structures. nih.gov The energetic barriers to rotation around these bonds are relatively low, typically in the range of a few kcal/mol for simple alkanes. researchgate.net In solution or in the absence of crystal packing forces, the tetradecyl chain will exist as a dynamic equilibrium of various conformers.

A critical aspect of the conformational analysis is the rotation around the C-N bonds connecting the ethyl and tetradecyl groups to the morpholinium ring. The barrier to rotation around the N-Calkyl bond can be significant, especially in sterically hindered quaternary ammonium salts. nih.gov Computational studies on related N-substituted formamides have shown that rotational barriers can be on the order of 20-23 kcal/mol, which is substantial enough to potentially lead to distinct conformers at room temperature. mdpi.com

The following table summarizes the key conformational features of the 4-ethyl-4-tetradecylmorpholinium cation.

| Structural Feature | Predominant Conformation/Consideration | Energetic Barrier (Approximate) |

| Morpholine Ring | Chair Conformation | High barrier to ring inversion |

| N-Tetradecyl Substituent Position | Equatorial (to minimize steric hindrance) | Lower energy than axial |

| Tetradecyl Chain | Dynamic equilibrium of multiple conformers | Low rotational barriers for C-C bonds (~3-5 kcal/mol) |

| Rotation around N-Cethyl/N-Ctetradecyl bonds | Hindered rotation | Potentially significant barrier, requires specific calculation |

Supramolecular Chemistry and Self Assembly Phenomena in Morpholinium, 4 Ethyl 4 Tetradecyl Systems

Micellization Behavior of Morpholinium-Based Amphiphiles

The self-assembly of surfactant molecules in a solvent to form aggregates, known as micelles, is a hallmark of their behavior. This process, termed micellization, is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic tails of the surfactant and the aqueous solvent. For Morpholinium, 4-ethyl-4-tetradecyl-, this would involve the aggregation of molecules to sequester their tetradecyl chains away from water, while the polar morpholinium headgroups remain exposed to the aqueous environment.

Factors Influencing Micellar Aggregation

The aggregation of morpholinium-based surfactants is a nuanced process influenced by several key factors, including the length of the hydrophobic tail and the nature of the counterion.

Hydrophobic Tail Length: The length of the alkyl chain plays a critical role in the micellization of morpholinium surfactants. A longer hydrophobic tail generally leads to a lower critical micelle concentration (CMC), the minimum concentration at which micelles begin to form. This is because a larger hydrophobic portion results in a stronger driving force for aggregation to minimize its unfavorable contact with water. Studies on a homologous series of N-alkyl-N-methylmorpholinium bromides have demonstrated this trend, where the CMC decreases as the alkyl chain length increases from 12 to 16 carbons. For 4-ethyl-4-tetradecyl-morpholinium, the presence of a 14-carbon chain suggests a relatively low CMC value.

Counterion Effects: The counterion associated with the cationic morpholinium headgroup significantly impacts micellar properties. The degree of counterion binding to the micellar surface influences the electrostatic repulsion between the headgroups. More tightly bound counterions can partially neutralize the headgroup charges, reducing repulsion and promoting the formation of larger, and sometimes differently shaped, micelles. While specific studies on the 4-ethyl-4-tetradecyl- species are limited, research on similar systems with aromatic counterions has shown a marked effect on micellar structure, leading to changes from ellipsoidal micelles to vesicles.

Aggregate Morphology and Size Distribution in Aqueous Solutions

The morphology and size of micelles formed by morpholinium surfactants are not static and can vary with concentration, temperature, and the presence of additives. Initially, at concentrations just above the CMC, these surfactants are expected to form spherical micelles. As the surfactant concentration increases, a transition to larger, non-spherical structures such as cylindrical or worm-like micelles can occur. The size of these aggregates, often characterized by their hydrodynamic radius, is typically in the nanometer range. For instance, studies on surfactin (B1297464) homologues, another class of biosurfactants, showed that micellar diameter increases with the length of the hydrocarbon chain, ranging from 4.7 nm for a C12 chain to 5.7 nm for a C15 chain.

The following table presents data for a closely related series of N-alkyl-N-methylmorpholinium bromides, illustrating the influence of the alkyl chain length on the critical micelle concentration (CMC) and the area per molecule at the air/water interface (Amin).

| Compound | Alkyl Chain Length | CMC (mmol/L) at 25°C | Amin (Ų) |

| N-dodecyl-N-methylmorpholinium bromide | 12 | 16.10 | 59.70 |

| N-tetradecyl-N-methylmorpholinium bromide | 14 | 3.96 | 59.00 |

| N-hexadecyl-N-methylmorpholinium bromide | 16 | 1.00 | 56.40 |

Data sourced from "Micelle Formation of Morpholinium Bromide Surfactants in Aqueous Solution".

Formation and Characterization of Lyotropic Liquid Crystalline Phases

At higher surfactant concentrations, the packed micelles can organize into ordered structures known as lyotropic liquid crystalline phases. These phases possess properties intermediate between those of a liquid and a solid crystal and are of significant interest for various applications.

Phase Diagram Investigations

Structural Characterization of Self-Assembled Liquid Crystalline Structures

Common lyotropic liquid crystalline phases formed by surfactants include the hexagonal columnar phase (HI), where cylindrical micelles are packed in a hexagonal array, and the lamellar phase (Lα), which consists of bilayer sheets of surfactant molecules separated by layers of solvent. The characterization of these structures is typically performed using techniques such as small-angle X-ray scattering (SAXS) and polarized light microscopy (PLM). For instance, gemini (B1671429) surfactants based on morpholinium have been shown to form hexagonal columnar phases at room temperature. Given its molecular structure, it is plausible that 4-ethyl-4-tetradecyl-morpholinium could also form such ordered assemblies at high concentrations in water.

Molecular Recognition and Host-Guest Interactions

The unique microenvironment within micelles allows them to act as hosts for other molecules, a phenomenon known as molecular recognition and host-guest interaction. The hydrophobic core of the micelle can solubilize nonpolar or poorly water-soluble substances, while the charged interface can interact with guest molecules through electrostatic or hydrogen bonding interactions.

The ability of a micellar system to solubilize a guest molecule is a key aspect of its host-guest chemistry. This capability is crucial in applications ranging from drug delivery to cleaning products. The solubilization of a reactive dye, Reactive Red 2, has been studied in mixed micellar systems containing a cationic surfactant, demonstrating that the efficiency of solubilization can be tuned by altering the composition of the micelles. It is expected that micelles of Morpholinium, 4-ethyl-4-tetradecyl- would exhibit similar solubilization capabilities for hydrophobic guest molecules, sequestering them within the nonpolar core formed by the tetradecyl chains. The efficiency of this process would be influenced by the size and shape of the micelles, as well as the specific nature of the guest molecule. While direct studies on the host-guest chemistry of this specific morpholinium surfactant are not prevalent, the general principles of micellar solubilization provide a strong indication of its potential in this area.

Design of Receptor Molecules Utilizing Morpholinium Scaffolds

The design of synthetic receptor molecules capable of recognizing and binding specific guests is a cornerstone of supramolecular chemistry. The Morpholinium, 4-ethyl-4-tetradecyl- cation possesses a unique combination of structural features that make its morpholinium headgroup an attractive scaffold for the development of novel receptor molecules.

The morpholinium ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, offers a defined three-dimensional structure. The presence of the heteroatoms introduces polarity and the potential for hydrogen bonding interactions. The permanent positive charge on the quaternary nitrogen atom provides a strong electrostatic interaction site for anionic guests. Furthermore, the ethyl and tetradecyl groups attached to the nitrogen atom can be systematically varied to modulate the steric environment and lipophilicity of the binding pocket.

Theoretical design principles for receptor molecules based on this scaffold would involve the strategic placement of additional functional groups on the morpholinium ring or the alkyl chains. These modifications could introduce specific recognition sites for target molecules through complementary hydrogen bonding, π-π stacking, or hydrophobic interactions. For instance, the incorporation of chromophores or fluorophores could lead to the development of optical sensors.

Binding and Sensing of Specific Ionic and Molecular Targets

The inherent structural features of the Morpholinium, 4-ethyl-4-tetradecyl- cation suggest its potential for the binding and sensing of various analytes. The positively charged nitrogen center is a primary site for the recognition of anions. The binding affinity for different anions would be governed by factors such as the size, charge density, and geometry of the anion, as well as the solvent environment.

Beyond simple anions, it is conceivable that more complex molecular targets could be recognized. For example, the hydrophobic pocket formed by the tetradecyl chain could encapsulate nonpolar molecules, while the polar morpholinium headgroup interacts with a more hydrophilic portion of the guest. This dual-interaction capability is a key principle in the design of sophisticated molecular receptors.

Table 1: Potential Ionic and Molecular Targets for Morpholinium-Based Receptors

| Target Class | Specific Examples | Potential Binding Interactions |

| Anions | Halides (F⁻, Cl⁻, Br⁻), Oxoanions (SO₄²⁻, H₂PO₄⁻) | Electrostatic, Hydrogen Bonding |

| Small Organic Molecules | Aromatic Carboxylates, Phenols | Electrostatic, Hydrogen Bonding, Hydrophobic |

| Neutral Molecules | Polycyclic Aromatic Hydrocarbons, Steroids | Hydrophobic Encapsulation |

| Biomolecules | Nucleotides, Amino Acids | Electrostatic, Hydrogen Bonding |

Self-Assembly Principles for Functional Supramolecular Materials

The amphiphilic nature of Morpholinium, 4-ethyl-4-tetradecyl- , with its polar morpholinium headgroup and long nonpolar tetradecyl tail, strongly predisposes it to self-assembly in aqueous solutions. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules are expected to aggregate into organized structures such as micelles, vesicles, and liquid crystals.

Exploration of Ordered and Hierarchical Self-Assembled Architectures

The initial self-assembly of Morpholinium, 4-ethyl-4-tetradecyl- into micelles is driven by the hydrophobic effect, which sequesters the tetradecyl chains from water into the core of the aggregate, while the hydrophilic morpholinium headgroups remain exposed to the aqueous environment. The geometry of these initial aggregates can be influenced by factors such as concentration, temperature, and the presence of electrolytes.

Hierarchical self-assembly refers to the subsequent organization of these primary structures into larger, more complex architectures. For instance, spherical micelles might align to form cylindrical structures, which could then pack into hexagonal arrays. The precise nature of these hierarchical structures is dictated by a delicate balance of intermolecular forces, including van der Waals interactions between the alkyl chains, electrostatic repulsion between the charged headgroups, and hydration forces. While specific experimental values for the CMC and aggregation number of Morpholinium, 4-ethyl-4-tetradecyl- are not documented in publicly available literature, we can estimate these based on structurally similar surfactants.

Table 2: Estimated Physicochemical Properties and Self-Assembly Behavior of Morpholinium, 4-ethyl-4-tetradecyl- in Aqueous Solution

| Property | Estimated Value | Significance |

| Critical Micelle Concentration (CMC) | 1 - 5 mM | Onset of self-assembly |

| Aggregation Number (N) | 50 - 100 | Number of molecules per micelle |

| Primary Aggregate Morphology | Spherical or Ellipsoidal Micelles | Building blocks for hierarchical structures |

| Higher-Order Structures | Cylindrical Micelles, Hexagonal Phases | Formation of functional materials |

Note: These values are estimations based on the behavior of analogous long-chain quaternary ammonium (B1175870) surfactants.

Templating Effects in Supramolecular Construction

The ordered structures formed by the self-assembly of Morpholinium, 4-ethyl-4-tetradecyl- can serve as templates for the synthesis of nanostructured materials. The surfactant aggregates can act as "soft" templates, directing the formation of inorganic or polymeric materials into specific morphologies.

For example, the micelles could serve as nanoreactors for the synthesis of nanoparticles. The charged surface of the micelles can attract and concentrate precursor ions, leading to the controlled nucleation and growth of nanoparticles within a confined space. This method, known as templated synthesis, allows for the production of nanoparticles with controlled size and shape.

Furthermore, the liquid crystalline phases formed at higher surfactant concentrations could be used to template the formation of mesoporous materials. By conducting a polymerization or sol-gel reaction in the presence of these ordered phases and subsequently removing the surfactant template, a solid material with a regular, porous structure can be obtained. The pore size and geometry of the final material would be a direct replica of the liquid crystalline structure. The potential of Morpholinium, 4-ethyl-4-tetradecyl- as a templating agent lies in the tunability of its self-assembled structures through changes in external conditions.

Research Applications of Morpholinium, 4 Ethyl 4 Tetradecyl in Specialized Chemical Disciplines

Catalysis in Organic Synthesis

The unique physicochemical properties of ionic liquids, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as "green" alternatives to volatile organic solvents in catalysis. Morpholinium, 4-ethyl-4-tetradecyl-, with its distinct molecular architecture, is a candidate for several catalytic applications.

Role as Reaction Media and Solvents in Acid-Catalyzed Processes

While specific studies on Morpholinium, 4-ethyl-4-tetradecyl- as a medium for acid-catalyzed reactions are limited, the general behavior of morpholinium-based ionic liquids suggests its potential. The polarity of the morpholinium ring can be tailored by the choice of anion, influencing the solubility of reactants and catalysts. In acid-catalyzed reactions, such as esterifications or Friedel-Crafts alkylations, an ionic liquid like Morpholinium, 4-ethyl-4-tetradecyl- could serve as a non-volatile, recyclable solvent, potentially enhancing reaction rates and selectivity. The long tetradecyl chain would impart significant non-polar character, creating a unique solvent environment.

Application in Heterogeneous Catalysis (e.g., Zeolite-Supported Systems)

The application of ionic liquids in conjunction with heterogeneous catalysts, such as zeolites, is an area of active research. Although direct evidence for the use of Morpholinium, 4-ethyl-4-tetradecyl- in zeolite-supported systems is not prominent in current literature, its structural characteristics are relevant. The long alkyl chain could facilitate the formation of a stable film on the surface of a support like a zeolite. This "supported ionic liquid phase" (SILP) can enhance the dispersion of a metal catalyst and influence the local environment of the active sites, potentially leading to improved catalytic activity and selectivity.

Development of Micellar Catalytic Systems

The amphiphilic nature of Morpholinium, 4-ethyl-4-tetradecyl-, arising from its polar morpholinium head group and long non-polar tetradecyl tail, strongly suggests its ability to form micelles in aqueous solutions. This self-assembly into organized structures opens up possibilities for micellar catalysis. In such systems, the hydrophobic core of the micelle can concentrate non-polar reactants, while the ionic surface can interact with polar reagents or catalysts, creating a microreactor environment that can significantly accelerate reaction rates. The critical micelle concentration (CMC) is a key parameter in determining the efficiency of such systems. While the specific CMC for Morpholinium, 4-ethyl-4-tetradecyl- is not widely reported, it is expected to be low due to the long C14 alkyl chain.

Table 1: General Properties of Long-Chain Quaternary Ammonium (B1175870) Salts Relevant to Micellar Catalysis

| Property | Description | Potential Implication for Morpholinium, 4-ethyl-4-tetradecyl- |

| Amphiphilicity | Presence of both hydrophilic (morpholinium head) and hydrophobic (tetradecyl tail) regions. | Enables self-assembly into micelles in appropriate solvents. |

| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form. | Expected to be low, facilitating micelle formation at lower concentrations. |

| Solubilization | The ability of micelles to dissolve substances that are otherwise insoluble in the bulk solvent. | Can bring reactants together, enhancing reaction rates. |

| Microenvironment | The unique chemical environment within the micellar core and at the micelle-solvent interface. | Can influence reaction pathways and product selectivity. |

Contributions to Asymmetric Organocatalysis

The field of asymmetric organocatalysis utilizes small chiral organic molecules to catalyze stereoselective reactions. While Morpholinium, 4-ethyl-4-tetradecyl- itself is not chiral, it can be envisioned as a scaffold for the development of chiral ionic liquids. By introducing a chiral center into the morpholinium ring or as part of the alkyl substituents, it may be possible to create a chiral reaction medium that can induce enantioselectivity in a variety of organic transformations. The long tetradecyl chain could also play a role in the stereochemical outcome by influencing the organization of the reactants around the chiral catalyst.

Advanced Materials Science Applications

The unique combination of ionic and organic components in Morpholinium, 4-ethyl-4-tetradecyl- makes it a building block for advanced materials with tunable properties.

Design and Synthesis of Ionic Liquid Crystals

Ionic liquid crystals (ILCs) are a fascinating class of materials that combine the properties of ionic liquids and liquid crystals. They possess both ionic conductivity and long-range orientational order. The molecular structure of Morpholinium, 4-ethyl-4-tetradecyl- is highly conducive to the formation of ILCs. The segregation of the ionic morpholinium head groups and the non-polar tetradecyl tails can lead to the formation of layered (smectic) or other mesophases upon heating.

The synthesis of such an ILC would typically involve the quaternization of N-ethylmorpholine with 1-bromotetradecane, followed by anion exchange to introduce a suitable counter-ion that promotes liquid crystalline behavior. The choice of anion is crucial in determining the transition temperatures and the type of mesophase formed.

Table 2: Hypothetical Phase Transitions for a Morpholinium, 4-ethyl-4-tetradecyl- Based Ionic Liquid Crystal

| Transition | Temperature Range (°C) | Description |

| Crystal to Smectic A | 50 - 70 | Melting of the crystalline solid into a layered liquid crystalline phase with molecules aligned perpendicular to the layer planes. |

| Smectic A to Isotropic Liquid | 120 - 140 | Loss of all positional and orientational order, resulting in a clear, isotropic liquid. |

Note: These values are hypothetical and would depend on the specific anion and purity of the compound.

The ability to form ordered structures that are also ionically conductive makes these materials promising for applications in anisotropic ion conductors, electro-optical devices, and as templates for the synthesis of nanostructured materials. Further research into the synthesis and characterization of Morpholinium, 4-ethyl-4-tetradecyl- and its derivatives will undoubtedly uncover a wider range of applications in this exciting area of materials science.

Development of Functional Polymers Incorporating Morpholinium Moieties

The incorporation of morpholinium cations into polymer structures is a promising route to novel functional materials, particularly for applications in anion exchange membranes (AEMs). These membranes are critical components in electrochemical devices such as fuel cells and water electrolyzers.

Recent research has demonstrated the chemical modification of polyketone (PK) with a functional unit containing a morpholinium cation. rsc.org This process involves a Paal-Knorr reaction between the 1,4-dicarbonyl units of the polyketone and an amine-functionalized morpholine (B109124) derivative, followed by quaternization to introduce the positively charged morpholinium group. rsc.org The resulting morpholinium-functionalized polyketone exhibits properties desirable for AEMs, including high ion exchange capacity (IEC).

The structure of the morpholinium cation, including the nature of the alkyl substituents, can influence the properties of the resulting polymer. The presence of a long alkyl chain, such as the tetradecyl group in Morpholinium, 4-ethyl-4-tetradecyl-, can impart hydrophobicity to the polymer, which can be advantageous in controlling water uptake and swelling of the membrane. However, it can also present steric hindrance that may affect the ion conductivity. The bulky side chains can disrupt the crystalline structure of the polymer, leading to an amorphous morphology with a distinct glass transition temperature. rsc.org

The development of these functional polymers is an active area of research, with ongoing efforts to optimize the polymer backbone and the morpholinium side chains to achieve the desired balance of mechanical strength, chemical stability, and ionic conductivity for various electrochemical applications.

Integration into Novel Material Systems for Specific Functions

The amphiphilic nature of Morpholinium, 4-ethyl-4-tetradecyl-, with its polar morpholinium head and nonpolar tetradecyl tail, makes it a candidate for use as a structure-directing agent in the synthesis of mesoporous materials. Long-chain ionic liquids, analogous to traditional surfactants like cetyltrimethylammonium bromide (CTAB), can form micelles in solution that serve as templates for the formation of ordered porous structures in materials like silica. rsc.org

The length of the alkyl chain on the cation plays a crucial role in determining the size and morphology of the resulting nanoparticles. Generally, a longer alkyl chain leads to a lower critical micelle concentration (CMC), resulting in a higher number of nucleation sites and consequently smaller particle sizes. rsc.org The use of ionic liquids like Morpholinium, 4-ethyl-4-tetradecyl- as templates offers potential advantages over traditional surfactants, including their tunable nature and potential for creating unique pore structures.

Furthermore, the incorporation of such ionic liquids into composite materials is being explored. For instance, their use as additives in polymer matrices can enhance properties such as ionic conductivity and thermal stability. The long alkyl chain can also act as a plasticizer, improving the flexibility and processability of the material. While specific examples involving Morpholinium, 4-ethyl-4-tetradecyl- are not yet widely reported, the principles derived from studies on other long-chain ionic liquids suggest its potential in creating advanced materials for applications in catalysis, separation, and drug delivery.

Solvent Systems for Complex Chemical Processes

The dissolution of cellulose (B213188), a highly crystalline and recalcitrant biopolymer, is a significant challenge in the development of sustainable biorefineries. Morpholinium-based ionic liquids have emerged as effective solvents for cellulose, enabling its processing into various value-added products.

The dissolution of cellulose in morpholinium-based ionic liquids is a complex process driven by the disruption of the extensive hydrogen-bonding network within the cellulose structure. The anions of the ionic liquid play a primary role by forming hydrogen bonds with the hydroxyl groups of the cellulose chains, effectively breaking the intermolecular and intramolecular hydrogen bonds that hold the chains together. Anions with high hydrogen bond basicity, such as acetate (B1210297) and formate, are particularly effective in this regard. dtu.dk

The morpholinium cation also contributes to the dissolution process. It is believed to interact with the oxygen atoms of the cellulose hydroxyl groups, further disrupting the hydrogen bonding and preventing the cellulose chains from re-associating. mdpi.com The structure of the cation, particularly the length of the alkyl chains, influences the dissolution efficiency. An increase in the hydrophobicity of the cation, as would be the case with the tetradecyl group in Morpholinium, 4-ethyl-4-tetradecyl-, can enhance the hydrophobic interactions between the cation and cellulose, which may aid in preventing the re-aggregation of cellulose chains. mdpi.com However, very long alkyl chains can also introduce steric hindrance, which might negatively impact the dissolution capacity. mdpi.com

The presence of co-solvents, such as dimethyl sulfoxide (B87167) (DMSO), can further enhance the cellulose solubility in morpholinium-based ionic liquids. mdpi.com

Table 1: Factors Influencing Cellulose Dissolution in Morpholinium-Based Ionic Liquids

| Factor | Influence on Cellulose Dissolution | Reference |

|---|---|---|

| Anion | Anions with high hydrogen bond basicity (e.g., acetate, formate) are more effective at disrupting the cellulose hydrogen-bonding network. | dtu.dk |

| Cation Structure | Longer alkyl chains on the cation can enhance hydrophobic interactions with cellulose but may also cause steric hindrance. | mdpi.com |

| Co-solvent | The addition of co-solvents like DMSO can increase the solubility of cellulose. | mdpi.com |

| Water Content | The presence of water can significantly reduce the cellulose dissolution capacity of the ionic liquid. | mdpi.com |

For the industrial application of ionic liquids in biomass processing to be economically viable and environmentally sustainable, the efficient recovery and reuse of the solvent are crucial. Several methods are being investigated for the recovery of ionic liquids from cellulose solutions.

One common approach is the precipitation of cellulose by adding an anti-solvent, such as water or ethanol. mdpi.com The ionic liquid can then be recovered from the resulting solution by evaporating the anti-solvent. However, this can be an energy-intensive process.

More advanced recovery techniques are being developed to reduce energy consumption. One such method is freeze crystallization, which can be combined with evaporation. rsc.org This approach has been shown to significantly reduce the energy required for recycling ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) acetate (EmimAc) from cellulose spinning processes. rsc.org For instance, combining freeze crystallization with evaporation for EmimAc recycling can save a significant amount of energy compared to evaporation alone. rsc.org

Another strategy involves a two-stage extraction process. For example, after precipitating the biomass, the used ionic liquid can be treated with a first extractant (e.g., dry acetone) to remove certain solutes, followed by a second extraction with a mixture of solvents to remove lignin (B12514952) and other impurities. rsc.org This allows for the recovery of a purified ionic liquid that can be reused in the pretreatment process. Studies have demonstrated high recovery rates of the initial ionic liquid using such methods. rsc.org

The specific properties of Morpholinium, 4-ethyl-4-tetradecyl-, particularly its long alkyl chain, might influence the choice of recovery method. Its hydrophobicity could potentially be exploited in separation processes like liquid-liquid extraction.

Table 2: Comparison of Ionic Liquid Recovery Methods from Cellulose Processing

| Recovery Method | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Evaporation | Removal of anti-solvent (e.g., water) by heating to recover the ionic liquid. | Simple process. | High energy consumption. | mdpi.com |

| Freeze Crystallization + Evaporation | Combination of freezing to separate water and subsequent evaporation of the remaining water. | Significant energy savings compared to evaporation alone. | More complex process. | rsc.org |

| Solvent Extraction | Use of specific solvents to extract impurities like lignin from the used ionic liquid. | High recovery and purity of the ionic liquid. | Requires additional solvents and separation steps. | rsc.org |

Electrochemical System Research

The unique electrochemical properties of morpholinium-based ionic liquids make them promising candidates for use in various electrochemical devices, particularly as electrolytes.

The electrochemical stability window (ESW) is a critical parameter for an electrolyte, as it defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. Morpholinium-based protic ionic liquids have been shown to exhibit relatively large electrochemical windows, making them suitable for applications in devices such as fuel cells and supercapacitors. mdpi.com

The structure of the cation, including the length of the alkyl substituents, can have a modest effect on the electrochemical stability. Studies on various quaternary ammonium cations have shown that increasing the alkyl chain length has a relatively small impact on their reductive stability. dtu.dk This is attributed to the fact that the saturated alkyl groups have minimal effects on the electronic environment around the positively charged nitrogen center and the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the cation. dtu.dk

Research on blended electrolyte systems, where ionic liquids are mixed with other components, has shown that the morphology and ionic conductivity can be tuned. For instance, in some systems, the formation of liquid crystalline phases can influence ion transport. While specific data for Morpholinium, 4-ethyl-4-tetradecyl- is limited, the general principles from related systems provide a framework for understanding its potential behavior in electrolyte applications.

Table 3: Key Electrochemical Properties of Morpholinium-Based Electrolytes

| Property | Description | Influencing Factors | Reference |

|---|---|---|---|

| Electrochemical Stability Window (ESW) | The voltage range over which the electrolyte is stable. | Cation and anion structure. | mdpi.com |

| Ionic Conductivity | The ability of the electrolyte to conduct ions. | Viscosity, ion mobility, temperature. | |

| Cation Structure | The length of the alkyl chains on the cation can influence viscosity and, to a lesser extent, the ESW. | Alkyl chain length, steric hindrance. | dtu.dk |

Gas Separation Technologies

Application of Morpholinium Ionic Liquids in Carbon Dioxide Capture and Separation

The quest for efficient and environmentally benign methods for carbon dioxide (CO₂) capture has led to significant research into the potential of ionic liquids (ILs). Among the vast array of possible IL structures, morpholinium-based ILs have emerged as a promising class of solvents for CO₂ separation processes. Their unique physicochemical properties, which can be fine-tuned by modifying the cation and anion, make them attractive candidates for targeted applications in gas separation.

The core advantage of ionic liquids lies in their negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds, including CO₂. researchgate.net The mechanism of CO₂ capture in many ILs is physical absorption, a reversible process that allows for the regeneration of the solvent with lower energy penalties compared to traditional amine-based chemical absorption systems. abo.fi

One area of investigation has been the effect of the alkyl chain length on the morpholinium cation. mdpi.comarxiv.org Generally, it has been observed that increasing the length of the alkyl substituent on the cation can lead to an increase in CO₂ solubility. mdpi.comarxiv.org This phenomenon is often attributed to the creation of greater "free volume" within the liquid structure, which can accommodate more CO₂ molecules. arxiv.org

A study on a series of aqueous N-alkyl-N-methylmorpholinium acetate ([Cₙmmorp][OAc]) ionic liquids, where the alkyl group was varied (allyl, ethyl, propyl, and butyl), provided valuable insights into this relationship. abo.fiacs.org The results indicated that among these shorter-chain derivatives, N-butyl-N-methylmorpholinium acetate ([Bmmorp][OAc]) exhibited the highest CO₂ absorption capacity. abo.fiacs.org The absorption mechanism for these aqueous ILs was determined to be physical absorption, as confirmed by NMR spectroscopy. abo.fi

While direct experimental data for Morpholinium, 4-ethyl-4-tetradecyl- in CO₂ capture applications is not extensively available in publicly accessible literature, we can extrapolate from the established trends. The "tetradecyl" group is a C₁₄ alkyl chain, which is significantly longer than the butyl group. Based on the general principle that longer alkyl chains on the cation tend to increase CO₂ solubility, it is hypothesized that Morpholinium, 4-ethyl-4-tetradecyl- would exhibit a higher CO₂ absorption capacity compared to its shorter-chain counterparts like N-butyl-N-methylmorpholinium acetate. mdpi.comarxiv.org The presence of the long tetradecyl chain would likely enhance the free volume within the ionic liquid, thereby promoting the physical dissolution of CO₂.

The following interactive data table summarizes the CO₂ absorption capacities for a series of aqueous N-alkyl-N-methylmorpholinium acetate ionic liquids, which provides a basis for understanding the potential performance of longer-chain derivatives.

Data for allyl, ethyl, propyl, and butyl derivatives are based on comparative findings in aqueous solutions. abo.fiacs.org The performance of Morpholinium, 4-ethyl-4-tetradecyl- is a scientific extrapolation based on established structure-property relationships. mdpi.comarxiv.org

Structure Activity Relationship Sar Studies and Rational Molecular Design of Morpholinium Systems

Correlating Cationic Structure with Self-Aggregation and Supramolecular Properties

The self-aggregation of surfactant molecules in solution to form micelles and other supramolecular structures is a key determinant of their functionality. This behavior is intricately linked to the molecular architecture of the surfactant, including the length of its hydrophobic tail and the nature of its hydrophilic headgroup and associated counterion.

Influence of Alkyl Chain Length on Aggregation Characteristics

The length of the alkyl chain is a primary factor governing the hydrophobic interactions that drive micellization. For a homologous series of N-alkyl-N-methylmorpholinium bromides, a clear trend is observed where the critical micelle concentration (CMC) decreases significantly with an increase in the number of carbon atoms in the alkyl chain. researchgate.net This is attributed to the increased hydrophobicity of the molecule, which favors aggregation to minimize contact with water molecules.

The antimicrobial activity of morpholinium compounds has also been shown to be dependent on the alkyl chain length. The most active compounds often possess a long N-alkyl group, typically in the range of C8 to C16. capes.gov.br This suggests that the ability of the surfactant to disrupt microbial cell membranes is closely tied to its hydrophobic character and its propensity to aggregate.

Table 1: Critical Micelle Concentration (CMC) of N-Alkyl-N-methylmorpholinium Bromides at 25°C

| Surfactant | Alkyl Chain Length | CMC (mmol/L) |

|---|---|---|

| N-dodecyl-N-methylmorpholinium bromide | 12 | 16.20 |

| N-tetradecyl-N-methylmorpholinium bromide | 14 | 3.96 |

| N-hexadecyl-N-methylmorpholinium bromide | 16 | 1.00 |

Data sourced from Huang, D., et al. (2016) researchgate.net

Effects of Head Group and Counterion Variations on Self-Assembly

The morpholinium headgroup, with its cyclic ether oxygen atom, imparts unique properties compared to simpler quaternary ammonium (B1175870) headgroups. The presence of the oxygen atom can influence the hydration of the headgroup and its interactions with counterions, thereby affecting the packing of surfactant molecules at interfaces and in micelles. researchgate.net

While direct comparative studies on the effect of an N-ethyl versus an N-methyl substituent on the aggregation of N-tetradecylmorpholinium are limited, research on other quaternary ammonium surfactants suggests that even small changes in the headgroup can influence micellar properties. The ethyl group is slightly bulkier than the methyl group, which could lead to a larger headgroup area and potentially a higher CMC. However, this effect is generally less pronounced than that of the alkyl chain length.

The nature of the counterion also plays a critical role in the self-assembly of ionic surfactants. The counterion can influence the degree of ionization of the micelles and screen the electrostatic repulsion between the charged headgroups, thereby promoting aggregation. For instance, in a study of tetradecylpyridinium surfactants, the type of counterion (bromide vs. chloride) was shown to affect the CMC and the thermodynamic parameters of micellization. researchgate.net Generally, more weakly hydrated (softer) counterions bind more effectively to the micellar surface, leading to a lower CMC. For 4-ethyl-4-tetradecyl-morpholinium, the associated anion (e.g., bromide, chloride, or ethyl sulfate) will significantly impact its aggregation behavior and, consequently, its performance in various applications.

Rational Design Principles for Functionalized Morpholinium Derivatives

The versatility of the morpholinium scaffold allows for the rational design of functionalized derivatives with tailored properties for specific applications. This includes the incorporation of biodegradable moieties and structural motifs for targeted interactions.

Strategies for Introducing Biodegradable Fragments

A growing emphasis on environmental sustainability has driven the development of biodegradable surfactants. nih.govuctm.edu For morpholinium-based surfactants, biodegradability can be enhanced by incorporating cleavable linkages, such as ester or amide bonds, into the molecular structure. These bonds can be susceptible to enzymatic or chemical hydrolysis, breaking the surfactant down into smaller, more readily biodegradable fragments. nih.gov

One strategy involves introducing an ester group between the morpholinium headgroup and the hydrophobic alkyl tail. For example, the synthesis of 4-methyl-4-(2-(octyloxy)-2-oxoethyl)morpholine-4-ium bromide demonstrates the incorporation of an ester linkage. researchgate.net This approach aims to create surfactants that maintain their surface-active properties during use but can be degraded into a fatty acid derivative and a morpholine-containing fragment after disposal.

Furthermore, studies on the biodegradability of morpholinium-based herbicidal ionic liquids have shown that the structure of the cation influences the extent of mineralization. For instance, HILs with a 4-decyl-4-ethylmorpholinium cation showed slightly higher mineralization compared to those with a 4,4-didecylmorpholinium cation. ekb.eg This suggests that the presence of an ethyl group alongside a longer alkyl chain may be favorable for biodegradation. The primary biodegradation of the cations was found to be more significant than that of the anions, indicating that the morpholinium ring and its substituents are susceptible to microbial degradation. ekb.eg

Tailoring Structural Motifs for Targeted Interactions

The molecular structure of morpholinium surfactants can be tailored to promote specific interactions with target molecules or surfaces. This is particularly relevant in applications such as drug delivery, antimicrobial agents, and functional materials.

A key example is the optimization of antimicrobial activity. Research has demonstrated that the antimicrobial efficacy of quaternary morpholinium chlorides is strongly dependent on the length of the N-alkyl chain and the nature of other substituents on the nitrogen atom. capes.gov.br Specifically, compounds with a long alkyl chain (e.g., C12-C16) and a carbalkoxymethyl substituent exhibit potent activity against a range of bacteria and fungi. capes.gov.br This suggests that the surfactant's ability to interact with and disrupt the lipid bilayers of microbial cell membranes is a critical factor. The tetradecyl chain of "Morpholinium, 4-ethyl-4-tetradecyl-" places it within the optimal range for antimicrobial action.

Beyond antimicrobial applications, functionalized morpholinium surfactants have been designed for drug delivery. For instance, dicationic morpholinium surfactants have shown superior solubilization capacity for the anti-inflammatory drug indomethacin (B1671933) compared to their single-head counterparts. researchgate.net This highlights the potential for designing morpholinium-based carriers with enhanced drug-loading capabilities. The interaction of these surfactants with drugs can be fine-tuned by modifying both the hydrophobic tail and the substituents on the morpholinium ring to optimize binding and release characteristics. nih.gov

Computational Approaches in Predicting Structure-Property Relationships

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics (MD) simulations, are powerful tools for predicting the properties of morpholinium surfactants and guiding their rational design.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or physicochemical properties. For morpholinium derivatives, QSAR models can be developed to predict properties like antimicrobial activity based on molecular descriptors that quantify various aspects of the molecule's structure, such as its hydrophobicity, electronic properties, and steric features. researchgate.net These models can then be used to virtually screen new candidate molecules and prioritize them for synthesis and experimental testing.

Molecular dynamics simulations provide atomistic-level insights into the self-assembly process of surfactants and the structure of the resulting aggregates. For a compound like "Morpholinium, 4-ethyl-4-tetradecyl-", MD simulations could be employed to:

Predict its CMC and aggregation number in aqueous solution.

Visualize the morphology of the micelles (e.g., spherical, cylindrical).

Investigate the conformation of the alkyl chains within the micellar core.

Study the distribution and binding of counterions at the micelle-water interface.

Simulate the interaction of the surfactant with model cell membranes or other target molecules.

While specific MD simulations for "Morpholinium, 4-ethyl-4-tetradecyl-" are not extensively reported, theoretical studies on N-ethyl morpholinium ionic liquids using density functional theory (DFT) have provided insights into the interactions between the morpholinium cation and various anions. These studies help to understand the fundamental forces that govern the behavior of these compounds and can inform the development of more accurate force fields for larger-scale MD simulations.

Emerging Research Avenues and Future Outlook for Morpholinium, 4 Ethyl 4 Tetradecyl

Exploration of New Chemical Derivatizations and Functionalization Strategies

The functional versatility of Morpholinium, 4-ethyl-4-tetradecyl- can be significantly expanded through targeted chemical derivatizations. Future research is likely to focus on modifying both the cation and the associated anion to tailor its physicochemical properties for specific applications.

One promising avenue is the introduction of functional groups onto the morpholine (B109124) ring or the alkyl chains. For instance, the incorporation of hydroxyl, carboxyl, or amide functionalities could enhance biodegradability, a critical factor for environmentally benign surfactants. researchgate.net Research on other quaternary ammonium (B1175870) salts (QASs) has shown that such modifications can be achieved through multi-step synthetic routes, often starting from a suitable precursor. nih.gov The synthesis of novel derivatives would involve reactions such as quaternarization of functionalized morpholines or post-functionalization of the pre-formed morpholinium salt. A general synthetic scheme for preparing morpholinium salts involves the reaction of N-alkylmorpholine with an appropriate alkyl halide. google.com

Furthermore, the anion associated with the morpholinium cation can be exchanged to create a wide array of ionic liquids with tunable properties. While the parent compound is a salt, metathesis reactions could be employed to replace the original anion with others like tetrafluoroborate, hexafluorophosphate, or organic anions, thereby altering its solubility, thermal stability, and electrochemical window. google.com

Table 1: Potential Derivatizations of Morpholinium, 4-ethyl-4-tetradecyl- and their Projected Impact

| Derivative | Modification Strategy | Potential Impact on Properties | Anticipated Applications |

| Hydroxylated Morpholinium Cation | Introduction of -OH group on the ethyl or tetradecyl chain | Increased hydrophilicity, enhanced biodegradability | Green solvents, emulsifiers in personal care products |

| Carboxylated Morpholinium Cation | Addition of a -COOH group | pH-responsive behavior, potential for bioconjugation | Smart surfactants, drug delivery systems |

| Fluorinated Morpholinium Salt | Exchange of anion with BF4- or PF6- | Increased thermal and electrochemical stability | High-performance lubricants, electrolytes in batteries |

| Polymerizable Morpholinium Salt | Incorporation of a vinyl or acryloyl group | Ability to form polymeric surfactants (polysurfactants) | Coatings, functional materials |

Integration with Advanced Spectroscopic and Microscopy Techniques for Deeper Understanding

A thorough understanding of the structure-property relationships of Morpholinium, 4-ethyl-4-tetradecyl- at the molecular level is crucial for its rational design and application. The integration of advanced spectroscopic and microscopy techniques will be instrumental in elucidating its behavior in various environments.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are fundamental for confirming the chemical structure of newly synthesized derivatives. nih.govmdpi.com More advanced NMR techniques, like Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the spatial proximity of different parts of the molecule, revealing information about its conformation in solution.

The aggregation behavior of this surfactant in aqueous and non-aqueous media is a key area for investigation. Small-Angle X-ray Scattering (SAXS) and Dynamic Light Scattering (DLS) are powerful techniques to determine the size, shape, and structure of micelles or other self-assembled structures. researchgate.netrsc.org Cryo-Transmission Electron Microscopy (Cryo-TEM) can provide direct visual evidence of these supramolecular assemblies.

The study of interfacial properties is also critical. Techniques like pendant drop tensiometry can be used to measure the critical micelle concentration (CMC), while neutron reflectometry could offer detailed information about the structure of the adsorbed surfactant layer at liquid-air or liquid-liquid interfaces.

Table 2: Advanced Analytical Techniques for Characterizing Morpholinium, 4-ethyl-4-tetradecyl-

| Technique | Information Gained | Relevance to Research |

| 2D NMR (COSY, HMQC, HMBC) | Unambiguous assignment of proton and carbon signals, connectivity mapping | Structural verification of new derivatives. mdpi.com |

| SAXS/DLS | Micelle size, shape, and aggregation number | Understanding self-assembly in solution. rsc.org |

| Cryo-TEM | Visualization of supramolecular structures (micelles, vesicles) | Direct evidence of aggregation morphology. |

| Neutron Reflectometry | Structure of adsorbed layers at interfaces | Elucidating the mechanism of surface activity. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination and elemental composition | Confirmation of molecular formula and purity. nih.gov |

Theoretical Modeling and Process Simulation for Predictive Design